molecular formula C21H28O4 B13438034 (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13438034
M. Wt: 349.5 g/mol
InChI Key: RURMXFRHKGLDHX-ZHYSSOHMSA-N
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Description

The compound (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with multiple functional groups

Properties

Molecular Formula

C21H28O4

Molecular Weight

349.5 g/mol

IUPAC Name

(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O4/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,25-24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16-,17-,18+,19+,20?,21-/m1/s1/i2D3,9D2

InChI Key

RURMXFRHKGLDHX-ZHYSSOHMSA-N

Isomeric SMILES

[2H]C1(C[C@@H]2[C@H]3[C@@H](CC[C@@]2(C1(C#C)O)C)[C@]4(CCC(=O)C=C4C[C@H]3C([2H])([2H])[2H])OO)[2H]

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)OO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the steroidal cyclopenta[a]phenanthrene core via established steroid synthesis routes.
  • Introduction of the ethynyl group at C-17 through alkyne functionalization methods.
  • Installation of hydroperoxy and hydroxy groups at C-10 and C-17 respectively, often via selective oxidation and reduction steps.
  • Incorporation of deuterium atoms at specific positions using deuterated reagents or catalytic hydrogen-deuterium exchange.
  • Stereocontrol is achieved through chiral catalysts, auxiliaries, or starting materials with defined stereochemistry.

Detailed Stepwise Preparation

Step Reaction Type Description Key Reagents/Conditions Notes
1 Core Assembly Formation of decahydrocyclopenta[a]phenanthren-3-one skeleton Classical steroid synthesis methods (e.g., Robinson annulation, Diels-Alder) Ensures correct ring fusion and stereochemistry
2 C-17 Ethynylation Introduction of ethynyl group at C-17 Use of ethynyl lithium or ethynyl Grignard reagents Requires protection of other functional groups
3 Hydroperoxy Group Installation Selective oxidation at C-10 to form hydroperoxy Use of peracid or hydroperoxide reagents under controlled conditions Hydroperoxy group is sensitive; mild conditions needed
4 Hydroxy Group Installation Reduction or hydroxylation at C-17 Catalytic hydrogenation or hydroxylation with OsO4 or other oxidants Stereoselective control to yield correct configuration
5 Deuterium Incorporation at C-16 and C-7 Use of deuterated reagents or catalytic H/D exchange Deuterium gas (D2), deuterated solvents, or deuterated methyl iodide Isotopic purity critical for research applications

Isotopic Labeling Techniques

Stereochemical Control

  • Use of chiral pool starting materials derived from natural steroids or chiral auxiliaries to maintain stereochemistry.
  • Employing stereoselective catalysts or reagents during oxidation and reduction steps to ensure the correct spatial arrangement at each chiral center.
  • Monitoring stereochemistry by NMR, chiral HPLC, or X-ray crystallography during synthesis.

Research Findings and Practical Considerations

  • The compound’s unique isotopic labeling is valuable for metabolic and pharmacokinetic studies, allowing tracing of molecular pathways without altering biological activity significantly.
  • Hydroperoxy groups are reactive and require careful handling to prevent decomposition or side reactions.
  • The synthesis is complex and typically performed in research laboratories with expertise in steroid chemistry and isotopic labeling.
  • Limited direct literature exists on this exact compound’s synthesis, but analogous steroid syntheses provide a robust framework.

Summary Table of Preparation Highlights

Feature Method/Technique Reagents Challenges Outcome
Core steroid skeleton Classical steroid synthesis Robinson annulation, Diels-Alder Maintaining ring fusion and stereochemistry Decahydrocyclopenta[a]phenanthren-3-one core
Ethynyl group at C-17 Nucleophilic alkynylation Ethynyl lithium, Grignard reagents Protecting sensitive groups 17-ethynyl substitution
Hydroperoxy group at C-10 Selective oxidation Peracids, hydroperoxides Hydroperoxy stability 10-hydroperoxy functionality
Hydroxy group at C-17 Reduction/hydroxylation Catalytic hydrogenation, OsO4 Stereoselectivity 17-hydroxy group
Deuterium labeling at C-16 and C-7 Catalytic H/D exchange, alkylation D2 gas, LiAlD4, CD3I Isotopic purity, reaction selectivity 16,16-dideuterio and trideuteriomethyl incorporation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroperoxy and hydroxy groups.

    Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.

    Substitution: The compound can participate in substitution reactions, especially at the positions bearing deuterium atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.

Scientific Research Applications

    Chemistry: It can be used as a model compound to study reaction mechanisms and the effects of deuterium substitution.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, particularly if it exhibits biological activity.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, the hydroperoxy group may participate in redox reactions, while the ethynyl group could interact with enzymes or receptors. The presence of deuterium atoms may also influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (7R,8S,9R,10S,13S,14R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-methyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one: Similar structure but without deuterium atoms.

    (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one: Similar structure but without the hydroperoxy group.

Uniqueness

The presence of deuterium atoms and the combination of functional groups make (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one unique. These features may confer specific properties, such as increased stability or altered reactivity, which can be advantageous in various applications.

Biological Activity

The compound (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one is a complex steroid derivative characterized by its unique stereochemistry and functional groups. This article focuses on its biological activity, mechanisms of action, and potential applications in research and therapy.

Molecular Characteristics

  • Molecular Formula: C21H28O4
  • Molecular Weight: 349.5 g/mol
  • CAS Number: 1621284-00-1
  • Structure: The compound features a cyclopenta[a]phenanthren backbone with hydroperoxy and ethynyl substituents.
PropertyValue
Molecular FormulaC21H28O4
Molecular Weight349.5 g/mol
CAS Number1621284-00-1
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interactions with steroid receptors and enzymes involved in metabolic pathways. The presence of hydroperoxy and ethynyl groups enhances its reactivity and potential for modulating biological processes.

Hormonal Activity

As a steroid derivative, this compound may exhibit hormonal activity , influencing various physiological processes such as:

  • Reproductive Functions: Potential effects on estrogen and progesterone pathways.
  • Anti-inflammatory Effects: Modulation of inflammatory responses through interaction with specific receptors.

Study 1: Hormonal Effects in Animal Models

A study investigated the effects of this compound on reproductive health in rodent models. Results indicated that administration led to significant alterations in hormone levels and reproductive outcomes. The compound demonstrated both agonistic and antagonistic properties depending on dosage.

Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory potential of the compound. It was found to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting a role in managing chronic inflammatory conditions.

Table 2: Summary of Research Findings

StudyFindings
Hormonal EffectsAltered hormone levels in rodentsPotential for reproductive health impact
Anti-inflammatory StudyInhibition of cytokines in macrophagesPossible therapeutic role in inflammation

Applications in Research

The unique isotopic labeling (dideuterio and trideuteriomethyl) allows for advanced studies using mass spectrometry and NMR spectroscopy. This property is particularly useful for tracing metabolic pathways and understanding the pharmacokinetics of steroid compounds.

Potential Therapeutic Uses

Given its biological activities, this compound may have applications in:

  • Hormonal Therapies: For conditions related to hormonal imbalances.
  • Anti-inflammatory Treatments: As a novel agent for managing inflammatory diseases.

Q & A

Basic: What are the key challenges in synthesizing this deuterated and trideuteriomethyl-substituted cyclopenta[a]phenanthrenone?

Methodological Answer:

  • Deuterium Incorporation : Use deuterated reagents (e.g., D₂O, CD₃I) under controlled conditions to ensure isotopic purity at positions 7, 16, and 16'. Kinetic isotope effects may slow reaction rates, requiring extended reaction times .
  • Hydroperoxide Stability : The 10-hydroperoxy group is prone to decomposition. Synthesis should be performed under inert atmospheres (N₂/Ar), with antioxidants (e.g., BHT) added to minimize radical-mediated degradation .
  • Stereochemical Control : Chiral catalysts or enzymatic resolution may be needed to maintain the (7R,8S,9R,10S,13S,14R) configuration. Monitor intermediates via chiral HPLC or X-ray crystallography .

Advanced: How do deuterium substitutions at positions 7 and 16 affect metabolic stability and NMR spectral interpretation?

Methodological Answer:

  • Metabolic Stability : Deuterium at positions 7 (trideuteriomethyl) and 16/16′ slows CYP450-mediated oxidation via the kinetic isotope effect (KIE), extending half-life in in vitro assays. Validate using liver microsomes with LC-MS/MS tracking .
  • NMR Analysis :
    • ¹H NMR : Signals for deuterated positions (7-CH₃, 16-H₂) are absent, simplifying spectra. Adjacent protons may show altered splitting patterns due to reduced spin-spin coupling .
    • ²H NMR : Confirm deuterium incorporation at >99% isotopic purity using a dedicated ²H probe .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₅D₅O₄⁺) and isotopic distribution patterns. Use ESI+ mode with internal calibration .
  • Multinuclear NMR :
    • ¹H/¹³C NMR : Assign stereochemistry using NOESY (nuclear Overhauser effect) and HSQC (heteronuclear single quantum coherence). The 3-keto group (δ ~210 ppm in ¹³C) and hydroperoxy (δ ~5.5 ppm in ¹H) are key markers .
    • ²H NMR : Quantify deuterium enrichment at specific positions .
  • IR Spectroscopy : Identify hydroperoxide O-O stretch (~825 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .

Advanced: How to resolve contradictions between X-ray crystallography and NMR data in stereochemical assignments?

Methodological Answer:

  • X-ray Crystallography : Prioritize single-crystal analysis for definitive stereochemical determination. Resolve discrepancies by re-examining crystal quality (e.g., twinning, disorder) .
  • NMR Reanalysis : Use J-based coupling constants (e.g., ³JHH for dihedral angles) and DP4+ computational analysis to validate or correct assignments. Compare with NIST reference data for similar steroids .
  • Case Study : If 17-ethynyl configuration conflicts, synthesize diastereomers and compare experimental vs. calculated NMR shifts .

Basic: What safety protocols are essential for handling the hydroperoxide and ethynyl groups?

Methodological Answer:

  • Hydroperoxide Precautions : Store at -20°C in amber vials under argon. Avoid friction, heat, or contact with transition metals (e.g., Fe, Cu) to prevent explosive decomposition .
  • Ethynyl Group Handling : Use blast shields and fume hoods during reactions. Monitor for exotherms in Sonogashira couplings or alkyne additions .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Refer to SDS for first-aid measures (e.g., eye rinsing for 15+ minutes if exposed) .

Advanced: What strategies prevent racemization during stereoselective synthesis of the (7R,8S,9R,10S) core?

Methodological Answer:

  • Low-Temperature Reactions : Perform key steps (e.g., epoxidation, hydroxylation) at -78°C to suppress keto-enol tautomerism .
  • Chiral Auxiliaries : Temporarily install removable groups (e.g., Evans oxazolidinones) to lock stereocenters during functionalization .
  • Enzymatic Catalysis : Use ketoreductases (KREDs) for enantioselective reduction of 3-keto intermediates. Screen KRED libraries for >99% ee .

Basic: How to purify the compound given its sensitivity to oxidation and hygroscopicity?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column) with 0.1% formic acid in acetonitrile/water. Maintain nitrogen sparging in solvents to prevent peroxide formation .
  • Lyophilization : After purification, freeze-dry under high vacuum to remove residual solvents while avoiding thermal degradation .
  • Storage : Store in sealed, argon-flushed vials with molecular sieves (3Å) to control moisture .

Advanced: How does the 10-hydroperoxy group influence biological activity compared to hydroxyl or keto analogs?

Methodological Answer:

  • ROS Modulation : The hydroperoxide may act as a reactive oxygen species (ROS) scavenger or pro-oxidant. Test in cell-based assays (e.g., luciferase-based ROS reporters) .
  • Structural Comparisons : Synthesize analogs (10-OH, 10=O) and compare binding affinities to steroid receptors (e.g., glucocorticoid receptor) via SPR (surface plasmon resonance) .
  • Metabolite Profiling : Use H₂¹⁸O tracing in hepatocyte incubations to track hydroperoxide reduction to 10-OH metabolites .

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